Product packaging for Bicyclo[3.2.1]octan-1-amine(Cat. No.:)

Bicyclo[3.2.1]octan-1-amine

Cat. No.: B12957711
M. Wt: 125.21 g/mol
InChI Key: BDDQYTDLPXICKU-UHFFFAOYSA-N
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Description

Bicyclo[3.2.1]octan-1-amine is a useful research compound. Its molecular formula is C8H15N and its molecular weight is 125.21 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15N B12957711 Bicyclo[3.2.1]octan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

bicyclo[3.2.1]octan-1-amine

InChI

InChI=1S/C8H15N/c9-8-4-1-2-7(6-8)3-5-8/h7H,1-6,9H2

InChI Key

BDDQYTDLPXICKU-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC(C1)(C2)N

Origin of Product

United States

Overview of Bridged Bicyclic Amines in Organic Chemistry

Bridged bicyclic amines are a class of organic compounds that feature a nitrogen atom as part of a bicyclic ring system. These structures are of significant interest in medicinal chemistry and drug discovery because their inherent rigidity and three-dimensionality offer distinct advantages over more flexible, linear, or monocyclic counterparts.

Key characteristics of bridged bicyclic amines include:

High sp³ Content : These molecules have a high fraction of sp³-hybridized carbon atoms, a feature that is known to correlate with success in clinical trials. acs.orgnsf.gov

Conformational Rigidity : The bridged structure locks the molecule into a specific conformation. This rigidity can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.

Novel Structural Vectors : The fixed spatial arrangement of substituents on the bicyclic framework allows for precise exploration of the three-dimensional space of a receptor's binding pocket. acs.orgnsf.gov

Improved Physicochemical Properties : Incorporating these rigid structures into drug candidates can favorably alter properties such as metabolic stability. acs.orgnsf.gov

Despite their desirability, the synthesis of diverse bridged bicyclic amines can be challenging due to the inherent ring strain in these systems. acs.org Traditional methods often require multi-step, linear syntheses. However, modern synthetic strategies are being developed to overcome these hurdles. One such approach is the intramolecular C–H amination, which allows for the construction of the C–N bond onto an existing monocyclic amine, inspired by the Hofmann–Löffler–Freytag (HLF) reaction. acs.org Other methods include SN2 reactions, metathesis reactions, and various cascade or multicomponent reactions to construct the nitrogen-bridgehead systems. rsc.org

Significance of the Bicyclo 3.2.1 Octane Framework in Advanced Chemical Synthesis and Design

Intramolecular Cyclization Strategies for the Bicyclo[3.2.1]octane Core Construction

Intramolecular cyclization represents a powerful and efficient strategy for the synthesis of the bicyclo[3.2.1]octane skeleton. These methods often involve the formation of a key carbon-carbon or carbon-heteroatom bond within a suitably functionalized acyclic or monocyclic precursor.

Cyclization of Precursors: Cyclopentanones and Related Cyclic Ketones

The use of cyclopentanone (B42830) derivatives as precursors is a common approach for constructing the bicyclo[3.2.1]octane core. rsc.org Base-catalyzed reactions of 1,3-cyclopentanediones tethered to activated olefins can afford bicyclo[3.2.1]octane-6,8-dione or bicyclo[3.2.1]octane-6-carboxylate derivatives in high yields. researchgate.netrsc.org The outcome of these reactions can be influenced by the reaction time and the specific base employed. researchgate.netrsc.org For instance, the reaction of achiral 1,3-cyclopentanediones can lead to the formation of bicyclo[3.2.1]octane derivatives with either three or five stereogenic centers. rsc.org

Another strategy involves the intramolecular photocycloaddition of cyclopentane-1,3-dione enol esters. Irradiation of these precursors leads to the formation of tricyclic intermediates, which can then be fragmented to yield substituted bicyclo[3.2.1]octane ring systems. rsc.org Additionally, free-radical cyclization of unsaturated 1,3-oxathiolanes derived from cyclopentanone can also be employed to generate the bicyclo[3.2.1]octane framework. cdnsciencepub.com

Nucleophilic Attack and Intramolecular Cyclization in Azabicyclic Systems

The synthesis of 2-azabicyclo[3.2.1]octanes, which are nitrogen-containing analogues of the bicyclo[3.2.1]octane system, often relies on intramolecular cyclization involving a nucleophilic attack. rsc.org This strategy typically utilizes cyclopentane (B165970) or piperidine (B6355638) derivatives as starting materials. rsc.org

One of the earliest examples involved the treatment of an amine with aqueous sodium hypochlorite, followed by a silver nitrate-mediated cyclization to yield a 2-azabicyclo[3.2.1]octane derivative. rsc.org More contemporary methods include the intramolecular 1,4-addition of a secondary amine to an enone within a cyclopentane system to form a bicyclic amino ketone. rsc.org Furthermore, intramolecular epoxide ring-opening reactions initiated by trifluoroacetamide (B147638) have been successfully used to construct the 2-azabicyclo[3.2.1]octane core. rsc.org Palladium-catalyzed intramolecular cyclization of hydrazine (B178648) derivatives has also proven to be an effective method. rsc.org

Organocatalytic Approaches to Bicyclo[3.2.1]octane Scaffolds

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including the bicyclo[3.2.1]octane framework. mdpi.comnih.gov These methods offer the advantage of using small organic molecules as catalysts, which are often less sensitive to air and moisture compared to traditional metal catalysts. nih.gov

Enantio- and Diastereoselective Organocatalytic Domino Reactions

Domino or cascade reactions are particularly attractive as they allow for the rapid construction of molecular complexity from simple starting materials in a single synthetic operation. acs.org Organocatalytic domino reactions have been successfully applied to the synthesis of highly functionalized and chiral bicyclo[3.2.1]octane derivatives. acs.orgacs.orgnih.gov

A prominent example is the organocatalytic domino Michael/aldol (B89426) reaction. This reaction has been used for the direct preparation of synthetically and medicinally relevant bicyclo[3.2.1]octane derivatives with multiple stereogenic centers, including quaternary carbons. acs.orgacs.orgnih.gov

The reaction between β,γ-unsaturated 1,2-ketoesters and cyclic 1,3-ketoesters, catalyzed by a bifunctional catalyst derived from cinchona alkaloids, can produce various bicyclo[3.2.1]octanes in good yields (53–98%), with diastereoselectivities ranging from 1:1 to 5:1 dr and enantioselectivities up to 95:5 ee. acs.orgacs.orgnih.gov The reaction tolerates a range of substituents on both reaction partners. acs.org For example, β,γ-unsaturated 1,2-ketoesters with different ester groups and various substituents on the aromatic ring have been successfully employed. acs.org

Similarly, the reaction of cyclic 1,3-keto esters with β,γ-unsaturated 1,2-keto amides, catalyzed by a thiourea-based organocatalyst, provides a direct route to bicyclo[3.2.1]octanones. thieme-connect.com Mechanistic studies have shown that the reversibility of the system can be exploited to enhance the selectivity. thieme-connect.com

Table 1: Organocatalytic Domino Michael/Aldol Reaction for the Synthesis of Bicyclo[3.2.1]octanes

Reactants Catalyst Yield (%) Diastereomeric Ratio (dr) Enantiomeric Excess (ee %) Reference
β,γ-unsaturated 1,2-ketoesters and cyclic 1,3-ketoesters Cinchona alkaloid derivative 53-98 1:1 to 5:1 up to 95:5 acs.org, nih.gov, acs.org
Cyclic 1,3-keto esters and β,γ-unsaturated 1,2-keto amides Thiourea (B124793) derivative up to 75 >20:1 73 thieme-connect.com
α,β-unsaturated aldehydes and 1,2-diones Lewis base - - 90-98 nih.gov

The tandem Michael-Henry reaction is another powerful organocatalytic strategy for constructing the bicyclo[3.2.1]octane framework. This reaction sequence has been utilized to prepare bicyclo[3.2.1]octan-8-ones from cyclohexane-1,2-diones and nitroalkenes. nih.gov

Using a quinine-derived thiourea as the catalyst, this reaction creates four stereogenic centers, yielding products with good diastereoselectivity and high enantioselectivity (92-99% ee). nih.gov The reaction is compatible with a variety of nitroalkenes, including those with aromatic and heteroaromatic substituents, as well as alkyl-substituted nitroalkenes. nih.gov A catalyst-free version of the cascade Michael/Henry reaction has also been developed, affording structurally diverse bicyclo[3.2.1]octanes in good yields (40–96%) and with excellent diastereoselectivities (≥10:1 dr). researchgate.net

Table 2: Organocatalytic Domino Michael-Henry Reaction for the Synthesis of Bicyclo[3.2.1]octan-8-ones

Reactants Catalyst Yield (%) Diastereomeric Ratio (dr) Enantiomeric Excess (ee %) Reference
Cyclohexane-1,2-diones and nitroalkenes Quinine-derived thiourea up to 89 up to 92:8 92-99 nih.gov
Functionalized vinylogous nucleophile and nitrostyrene Catalyst-free 40-96 ≥10:1 - researchgate.net

Role of Chiral and Non-Chiral Organocatalysts in Stereocontrol

Organocatalysis has emerged as a powerful tool for the synthesis of bicyclo[3.2.1]octane frameworks, offering efficient, metal-free pathways to optically enriched compounds from achiral precursors. researchgate.netmdpi.com Both chiral and non-chiral organocatalysts play crucial roles in controlling the stereochemical outcome of these syntheses. mdpi.com

Chiral organocatalysts are instrumental in achieving high levels of enantioselectivity and diastereoselectivity. For instance, domino Michael/Aldol reactions catalyzed by chiral primary amines or their salts have been developed to construct highly functionalized bicyclo[3.2.1]octanes. acs.orgnih.gov These reactions can generate up to four stereogenic centers, including two quaternary carbons, in a single operation with good yields and high stereocontrol. acs.orgnih.gov Proline and its derivatives, as well as quinine-based thiourea catalysts, have proven effective in various asymmetric transformations, including Michael-Henry domino reactions, to produce bicyclo[3.2.1]octan-2-one derivatives as single diastereomers with excellent enantioselectivities. researchgate.netlboro.ac.uk

Non-chiral organocatalysts, such as acids and bases, are also employed, primarily in rearrangements or cyclizations where new stereocenters are formed relative to existing ones. mdpi.com Bases like DBU and DIPEA can promote intramolecular Michael additions to form the bicyclic core. mdpi.com Acid catalysts, such as TfOH, can induce protonation and subsequent rearrangement to yield the bicyclo[3.2.1] system. mdpi.com

Table 1: Organocatalytic Synthesis of Bicyclo[3.2.1]octane Derivatives

Reaction Type Catalyst Starting Materials Product Yield Stereoselectivity Ref
Domino Michael/Aldol Chiral Primary Amine Salt Cyclic 1,3-ketoester & β,γ-unsaturated 1,2-ketoester Polysubstituted bicyclo[3.2.1]octane 53-98% up to 5:1 dr, up to 95:5 ee acs.orgnih.gov
Domino Michael/Henry Quinine-NH-thiourea 1,2-Dione & Nitroolefin Chiral Methanobenzo researchgate.netannulene 40-96% >20:1 dr, >99% ee researchgate.net
Domino Michael/Henry Catalyst I (Proline-based) / 4-NBA 1,4-Cyclohexanedione (B43130) & Nitroalkene Substituted bicyclo[3.2.1]octan-2-one 56-91% Single diastereomer, >99% ee lboro.ac.uk
Intramolecular Michael DBU, DIPEA, TBAF Acyclic precursor with ketone and activated olefin Platensimycin core - - mdpi.com
Acid-Promoted Rearrangement TfOH Substituted bicyclo[2.2.2]octane precursor Bicyclo[3.2.1]octane system - - mdpi.com

Cascade Reactions and Multi-component Methodologies

Cascade reactions, also known as domino reactions, provide a highly efficient route to complex molecules like bicyclo[3.2.1]octanes by forming multiple chemical bonds in a single synthetic operation without isolating intermediates. lboro.ac.uk These processes are valued for their atom economy and for rapidly building molecular complexity. lboro.ac.uk

A prominent example is the organocatalytic domino Michael/Aldol or Michael/Henry reaction. acs.orglboro.ac.ukacs.org In these sequences, a Michael addition initiates the cascade, creating an intermediate that then undergoes an intramolecular aldol or Henry (nitro-aldol) reaction to close the second ring and form the bicyclic structure. acs.orglboro.ac.uk These reactions can construct the bicyclo[3.2.1]octane core with multiple stereocenters in a highly stereocontrolled manner. acs.orgnih.govacs.org For instance, the reaction between 1,4-cyclohexanedione and various nitroalkenes, catalyzed by a chiral prolinol derivative, yields bicyclo[3.2.1]octane derivatives as a single diastereomer with excellent enantioselectivity. lboro.ac.uk Catalyst-free cascade Michael/Henry reactions have also been developed, affording structurally diverse bicyclo[3.2.1]octanes in high yields and diastereoselectivities (≥10:1 dr). researchgate.net

Multi-component reactions (MCRs) represent another powerful strategy, combining three or more starting materials in a one-pot procedure to form the bicyclic product. nih.gov An example involves the reaction of an α,β-unsaturated aldehyde, a primary amine, and a 1,3-ketoester, which can produce bicyclo[3.2.1]octane derivatives. nih.gov While achieving high enantioselectivity in such MCRs can be challenging, they offer a convergent and efficient approach to the target scaffold. nih.gov Another novel cascade reaction for synthesizing functionalized bicyclo[3.2.1]octanes involves the reaction of furfural (B47365) with secondary amines and isopropyl cyanoacetate. researchgate.net

Table 2: Cascade and Multi-component Reactions for Bicyclo[3.2.1]octane Synthesis

Reaction Type Components / Precursor Catalyst/Conditions Key Steps Yield Ref
Domino Michael/Aldol Cyclic 1,3-ketoester, β,γ-unsaturated 1,2-ketoester Chiral organocatalyst Michael addition / Intramolecular Aldol condensation Good to excellent acs.orgnih.gov
Domino Michael/Henry 1,4-Cyclohexanedione, Nitroalkene Chiral organocatalyst Michael addition / Intramolecular Henry reaction 70-91% lboro.ac.uk
Cascade Michael/Henry Functionalized vinylogous nucleophile, Nitroolefin Catalyst-free, EtOH, rt Michael addition / Intramolecular Henry reaction 40-96% researchgate.net
Three-component Reaction α,β-Unsaturated aldehyde, Primary amine, 1,3-Ketoester Chiral organocatalysts Formation of a single diastereomer Low ee nih.gov
Cascade Reaction Furfural, Secondary amine, Isopropyl cyanoacetate One-pot Michael addition / Carbocyclization 37-45% researchgate.net
ODI-[5+2] Cascade Vinylphenol substrate Oxidative Dearomatization [5+2] cycloaddition / Pinacol rearrangement Good yields nih.gov

Rearrangement Reactions in Bicyclo[3.2.1]octane Synthesis

Rearrangement reactions are fundamental in synthetic organic chemistry for altering carbon skeletons. Several types of rearrangements, including the Beckmann rearrangement, Nazarov-type electrocyclizations, and transannular cyclizations, have been effectively utilized to construct the bicyclo[3.2.1]octane core, often from more readily available ring systems. nih.govrsc.orgacs.org

The Beckmann rearrangement provides a direct route to nitrogen-containing rings (lactams) from ketone oximes, which can then be reduced to the corresponding cyclic amines. rsc.org This method has been applied to the synthesis of the 2-azabicyclo[3.2.1]octane scaffold, a key precursor to bicyclo[3.2.1]octan-1-amine. nih.govrsc.org The rearrangement is typically mediated by acid and involves the migration of the group anti-periplanar to the oxime's hydroxyl group. researchgate.netcore.ac.uk

However, the application of the Beckmann rearrangement to strained bicyclic systems is not always straightforward. core.ac.uk Challenges include controlling the regioselectivity, as two different lactams can form depending on which carbon migrates. rsc.org Furthermore, abnormal rearrangements or Beckmann fragmentation can occur, leading to a complex mixture of products instead of the desired lactam. core.ac.uk Despite these difficulties, the Beckmann rearrangement has been successfully used in the synthesis of complex molecules. For example, it was a key step in creating the 2-azabicyclo[3.2.1]octan-3-one core during the synthesis of the proposed structures of palau'amine. rsc.org The presence of a neighboring carboxylic acid group has been shown to influence the reaction, allowing for the selective formation of lactams from strained bicyclic oximes. core.ac.uk

Table 3: Beckmann Rearrangement in Bicyclo[3.2.1]octane Systems

Substrate Reagent/Conditions Product Outcome/Yield Ref
anti-8-Oximinobicyclo[3.2.1]octane-3-carboxylic acid Trifluoroacetic acid, reflux Lactam and Lactone Mixture of products (3:2 ratio) core.ac.uk
syn-8-Oximinobicyclo[3.2.1]octane-3-carboxylic acid Trifluoroacetic acid, reflux Lactam Classical Beckmann rearrangement product core.ac.uk
Ketone oxime precursor Thionyl chloride 2-Azabicyclo[3.2.1]octan-3-one Regioselective rearrangement rsc.org
Isosteviol/Steviol oximes Various acidic conditions Lactams or fragmented products Optimization of rearrangement vs. fragmentation nih.govacs.org

The Nazarov cyclization is a powerful 4π-electrocyclic reaction that converts divinyl ketones into cyclopentenones. nih.gov This transformation has been adapted to construct the five-membered ring of the bicyclo[3.2.1]octane system. nih.govrsc.org The reaction typically proceeds through a pentadienyl cation intermediate, and its stereochemical outcome can be influenced by the substrate's geometry and the reaction conditions. nih.govrsc.org

In the context of bridged bicyclic systems, silyl-directed Nazarov cyclizations have shown high diastereoselectivity, generally favoring the formation of products with an exo-disposed cyclopentenone ring. nih.gov Interestingly, the presence of additional unsaturation in the bicyclo[3.2.1]octadiene system can completely reverse this selectivity to exclusively form the endo product. nih.gov The reaction can also be part of a cascade sequence. For example, a photo-Nazarov cyclization was a key step in the total synthesis of farnesin, where it was used to build the hydrofluorenol A-B-C ring system. sci-hub.se Similarly, oxidative dearomatization-induced (ODI) cascade reactions involving a [5+2] cycloaddition followed by a pinacol-type rearrangement can rapidly build the bicyclo[3.2.1]octane skeleton. nih.govrsc.org Stereodivergent synthesis of bicyclo[3.2.1]octenes has been achieved using Nazarov reagents and alkenyl 1,2-diketones, where tuning the reaction conditions allows access to different stereoisomers. acs.orgresearcher.life

Transannular cyclizations offer a unique strategy for constructing bridged bicyclic systems by forming a bond across a medium-sized (8- to 11-membered) ring. rsc.orgnih.gov This approach has been successfully employed to generate the bicyclo[3.2.1]octane framework. rsc.org

One method involves the generation of a radical on a side chain attached to a cycloheptene (B1346976) or cyclooctene (B146475) ring. This radical can then attack the double bond within the ring in a transannular fashion to form the bridged bicyclic product. For instance, cyclohept-4-enylmethyl radicals undergo transannular cyclization to yield bicyclo[3.2.1]octane. rsc.org Another powerful method is the samarium(II) iodide (SmI₂)-mediated ketone-olefin cyclization. nih.gov This reaction, when applied to cyclooctene, cyclodecene, or cycloundecene derivatives containing a ketone and an olefin, proceeds with high yield and diastereoselectivity to form bicyclic structures. nih.gov The regioselectivity of these cyclizations can often be rationalized by examining the lowest energy conformations of the starting macrocyclic keto-alkenes. nih.gov

Palladium-Catalyzed Cyclization and Other Metal-Catalyzed Processes

Metal-catalyzed reactions are indispensable for the synthesis of complex organic molecules, and the construction of the bicyclo[3.2.1]octane skeleton is no exception. researchgate.nettandfonline.com Palladium catalysis, in particular, has been extensively used to forge the intricate framework of these molecules, often with high levels of stereocontrol. researchgate.netnih.gov

Palladium-catalyzed asymmetric tandem Heck/carbonylation reactions have been developed for the desymmetrization of cyclopentenes. nih.govresearchgate.net This process allows for the construction of chiral bicyclo[3.2.1]octanes bearing quaternary and tertiary stereocenters in good yields and with excellent enantioselectivities. researchgate.net Another significant application is the palladium(II)-catalyzed intramolecular cyclization of hydrazine derivatives, which provides access to the 2-azabicyclo[3.2.1]octan-3-one core. rsc.org Furthermore, an enantioselective synthesis of indole-fused bicyclo[3.2.1]octanes has been achieved via an aminopalladation-triggered Heck-type reaction, creating an all-carbon quaternary bridgehead stereocenter with excellent enantioselectivity. dicp.ac.cn

Other metals also play a crucial role. Copper-catalyzed reactions of diazomethyl ketones are an attractive method for intramolecular carbon-hydrogen insertion to synthesize bridged bicyclo[3.2.1]octanones. tandfonline.com Manganese(III)-mediated radical cyclizations of alkynyl ketones have been employed to construct the bicyclic system stereoselectively. nih.gov Additionally, the Conia-ene reaction, which is the intramolecular addition of enols to alkynes, can be thermally or metal-catalyzed to form five-membered rings, contributing to the bicyclo[3.2.1]octane structure. nih.gov

Table 4: Metal-Catalyzed Syntheses of Bicyclo[3.2.1]octane Derivatives

Metal Catalyst Reaction Type Substrate Product Yield Ref
Palladium Asymmetric Heck/Carbonylation Cyclopentene derivative, Aryl/Vinyl triflate Chiral bicyclo[3.2.1]octane Good yields, excellent ee nih.govresearchgate.net
Palladium(II) Intramolecular Cyclization Hydrazine derivative 2-Azabicyclo[3.2.1]octan-3-one High yield rsc.org
Palladium(II) Aminopalladation/Heck-type cascade Indole derivative with alkenyl chain Indole-fused bicyclo[3.2.1]octane up to 96% dicp.ac.cn
Copper Intramolecular C-H Insertion Diazomethyl ketone Bicyclo[3.2.1]octanone - tandfonline.com
Manganese(III) Radical Cyclization Alkynyl β-keto ester Bicyclo[3.2.1]octane derivative 43% nih.gov

Stereoselective and Enantioselective Syntheses of this compound Scaffolds

The precise three-dimensional arrangement of atoms in the this compound framework is critical for its interaction with biological targets. Consequently, the development of stereoselective and enantioselective synthetic methodologies is of paramount importance. These strategies aim to control the formation of stereogenic centers within the bridged bicyclic system, ultimately providing access to enantiomerically pure or enriched compounds. Key approaches include the use of chiral auxiliaries, asymmetric catalysis, and the desymmetrization of prochiral substrates.

Control of Stereogenic Centers in Bridged Systems

The rigid, strained nature of the bicyclo[3.2.1]octane skeleton presents unique challenges and opportunities for the control of its multiple stereogenic centers. Researchers have developed various strategies to address this, primarily through diastereoselective and enantioselective reactions that construct the bicyclic core with high fidelity.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of highly functionalized bicyclo[3.2.1]octane derivatives. Domino reactions, which form multiple bonds in a single synthetic operation, are particularly efficient for creating several stereocenters in a controlled manner. For instance, an enantio- and diastereoselective organocatalytic domino Michael/Aldol reaction has been described for the synthesis of bicyclo[3.2.1]octane derivatives with four stereogenic centers, including two quaternary carbons. nih.govacs.org This reaction, involving β,γ-unsaturated 1,2-ketoesters and cyclic 1,3-ketoesters, demonstrates good yields and variable diastereoselectivities with high enantioselectivities. nih.govacs.org

Similarly, a tandem Michael-Henry reaction between cyclohexane-1,2-diones and nitroalkenes, catalyzed by a quinine-derived thiourea, produces bicyclo[3.2.1]octan-8-ones. nih.gov This process creates four stereogenic centers, yielding products with good diastereoselectivity and excellent enantioselectivity (92-99% ee). nih.gov The use of bifunctional catalysts, such as secondary amine-thioureas, has also enabled the enantioselective domino-Michael–Henry reaction between cyclohexa-1,4-dienone and γ,δ-disubstituted nitrodenes to afford bicyclo[3.2.1]octan-2-ones. beilstein-journals.org

The following table summarizes the results of selected organocatalytic reactions for the stereoselective synthesis of bicyclo[3.2.1]octane scaffolds.

Starting Material 1Starting Material 2CatalystProduct TypeYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
β,γ-Unsaturated 1,2-ketoesterCyclic 1,3-ketoesterOrganocatalystBicyclo[3.2.1]octane53-981:1 to 5:1up to 95 nih.govacs.org
Cyclohexane-1,2-dioneNitroalkeneQuinine-derived thioureaBicyclo[3.2.1]octan-8-one89-90Good92-99 nih.gov
Cyclohexa-1,4-dienoneγ,δ-Disubstituted nitrodieneSecondary amine-thioureaBicyclo[3.2.1]octan-2-oneGoodGoodHigh beilstein-journals.org

Biocatalysis offers a green and highly selective alternative for introducing chirality. The use of amine transaminases (ATAs) for the stereoselective amination of prochiral ketones is a notable example. scispace.comresearchgate.net Protein engineering, through a combination of rational design and directed evolution, has been employed to develop ATA variants capable of catalyzing the synthesis of specific exo-amines with greater than 99.5% selectivity. scispace.comresearchgate.net This approach addresses the significant steric challenges posed by the bridged bicyclic ring of substrates like 8-azabicyclo[3.2.1]octan-3-one. scispace.comresearchgate.net

Chiral auxiliaries also play a role in the stereocontrolled synthesis of bicyclo[3.2.1]octane systems. For example, (1R,4R,5R)-4,7,7-trimethyl-6-thiabicyclo[3.2.1]octane has been used as a chiral auxiliary to generate sulfur ylides for asymmetric epoxidations and aziridinations, which can be precursors to chiral bicyclic structures. tcichemicals.com Another approach involves the use of chiral auxiliaries, such as one developed by Helmchen, to prepare enantiopure β-vinyl cyclic ketones, which can then be converted to the enantiopure bicyclo[3.2.1]octane fragment of natural products. nih.gov

Desymmetrization Processes for Enantiopure Bicyclic Architectures

Desymmetrization of achiral or meso starting materials is an elegant and efficient strategy for accessing enantiopure bicyclic compounds. researchgate.netrsc.org This approach involves the selective reaction of one of two enantiotopic groups in a prochiral substrate, often mediated by a chiral catalyst or reagent.

A notable example is the palladium-catalyzed asymmetric tandem Heck/carbonylation desymmetrization of cyclopentenes. nih.gov This method allows for the construction of multifunctional chiral bicyclo[3.2.1]octanes containing one all-carbon quaternary and two tertiary carbon stereogenic centers with high diastereo- and enantioselectivities. nih.gov Alcohols, phenols, and amines can be used as coupling reagents in this process, highlighting its versatility. nih.gov

The desymmetrization of achiral tropinone (B130398) derivatives is another important strategy, particularly for the synthesis of the related 8-azabicyclo[3.2.1]octane scaffold found in tropane (B1204802) alkaloids. researchgate.netrsc.orgresearchgate.net These methods often employ stoichiometric chiral lithium amide bases to achieve stereocontrol. researchgate.net More recently, catalytic desymmetrization approaches are being developed. For instance, the enantioselective synthesis of tropanols has been achieved through the desymmetrization of a meso-epoxide derived from 1-aminocyclohept-4-ene, catalyzed by a chiral phosphoric acid. researchgate.net This reaction proceeds via a pseudotransannular ring opening to directly form the 8-azabicyclo[3.2.1]octane scaffold with excellent stereoselectivity. researchgate.net

The following table provides examples of desymmetrization strategies for the synthesis of enantiopure bicyclo[3.2.1]octane and related scaffolds.

SubstrateStrategyCatalyst/ReagentProductStereoselectivityReference
CyclopentenesPalladium-catalyzed asymmetric tandem Heck/carbonylationPalladium catalyst with chiral ligandChiral bicyclo[3.2.1]octanesHigh dr and ee nih.gov
meso-Tropinone derivativesDesymmetrizationStoichiometric chiral lithium amide basesChiral 8-azabicyclo[3.2.1]octanesHigh researchgate.net
1-Aminocyclohept-4-ene-derived meso-epoxideChiral acid-catalyzed pseudotransannular ring openingChiral phosphoric acidEnantiopure tropanolsExcellent researchgate.net
Prochiral ketonesIntramolecular Michael additionPrimary amine-thioureaBicyclic and spiro-bicyclic productsExcellent yields and stereoselectivities beilstein-journals.org

Base-catalyzed intramolecular cyclization of achiral 1,3-cyclopentanediones tethered to activated olefins can also lead to the formation of bicyclo[3.2.1]octane derivatives bearing multiple stereogenic centers. researchgate.netrsc.org The course and selectivity of this reaction can be influenced by the reaction time and the nature of the base used. researchgate.net

Elucidation of Reaction Mechanisms and Investigation of Reactivity

Mechanistic Studies of Key Synthetic Transformations

The construction of the bicyclo[3.2.1]octane core is often achieved through elegant cascade reactions that efficiently build molecular complexity. These transformations are characterized by the formation of multiple bonds in a single synthetic operation, with the reaction pathway dictated by the nature of the starting materials and catalysts.

Tandem Michael addition-intramolecular aldol (B89426) condensation reactions represent a powerful and widely utilized strategy for the stereoselective synthesis of functionalized bicyclo[3.2.1]octane systems. ucl.ac.ukacs.org This approach typically involves the reaction of a cyclic 1,3-dione or a β-ketoester with an α,β-unsaturated ketone or aldehyde. The general mechanism can be described as an oxo-Michael-aldol cascade. nih.govmdpi.com

The reaction is initiated by a base, which deprotonates the cyclic 1,3-dione or β-ketoester to generate an enolate. This enolate then acts as a nucleophile in a Michael 1,4-addition to the α,β-unsaturated carbonyl compound. The resulting intermediate, a 1,5-dicarbonyl compound, is poised for a subsequent intramolecular aldol condensation. The base then catalyzes the formation of a new enolate, which attacks one of the carbonyl groups, leading to the formation of a six-membered ring and closing the bicyclic structure. The final step is typically a dehydration of the aldol adduct to yield a more stable α,β-unsaturated ketone within the newly formed bicyclic system. The stereoselectivity of this tandem reaction can often be controlled by the choice of catalyst and reaction conditions. Organocatalysts, in particular, have been shown to provide high levels of enantioselectivity in the formation of chiral bicyclo[3.2.1]octanes. nih.govresearchgate.net

A notable example is the reaction between a 2-substituted cyclopentanone (B42830) and an α,β-unsaturated aldehyde, which, when promoted by a base, yields highly substituted 2-hydroxybicyclo[3.2.1]octan-8-ones. researchgate.net The reaction proceeds through a tandem Michael addition-intramolecular aldol cyclization, with the stereochemical outcome often favoring the formation of an equatorial hydroxyl group. researchgate.net The efficiency and stereocontrol of these cascade reactions make them a cornerstone in the synthesis of complex molecules containing the bicyclo[3.2.1]octane core.

The table below summarizes the catalyst performance in a domino Michael-Aldol reaction for the synthesis of bicyclo[3.2.1]octane scaffolds.

CatalystSolventYield (%)Enantiomeric Excess (ee, %)Diastereoselectivity (dr)
Quinine-derived catalyst 24Toluene7554>20:1
Quinine-derived catalyst 24CH₂Cl₂7073>20:1

Data derived from an organocatalytic reaction between a β,γ-unsaturated amide and a 1,3-ketoester.

Carbocationic intermediates play a significant role in both the formation and rearrangement of the bicyclo[3.2.1]octane skeleton. These reactions are often initiated by the protonation of an alkene or alcohol, leading to a cascade of events that can form the bicyclic system or rearrange it to a more stable isomer. Acid-promoted rearrangements are a common method for accessing the bicyclo[3.2.1]octane framework. nih.govresearchgate.net

A classic example of a carbocation-driven rearrangement is the Wagner-Meerwein rearrangement. wikipedia.org In the context of bicyclic systems, this involves the 1,2-migration of an alkyl group, often driven by the relief of ring strain, to form a more stable carbocation. For instance, the dehydration of isoborneol (B83184) to camphene (B42988) is a well-known Wagner-Meerwein rearrangement that proceeds through a carbocationic intermediate. wikipedia.org Such rearrangements are not limited to the formation of the bicyclo[3.2.1]octane system but can also occur within it, leading to the scrambling of substituents. The solvolysis of bicyclo[2.2.2]octyl and bicyclo[3.2.1]octyl derivatives often proceeds through common carbocationic intermediates, leading to a mixture of products with both skeletal structures. gla.ac.uk

The biogenesis of certain natural products, such as ent-kauranoids, is proposed to involve carbocationic cyclizations and rearrangements that form the bicyclo[3.2.1]octane moiety. researchgate.net These complex transformations are initiated by the protonation of a polyene precursor, leading to a cascade of cyclizations and hydride and alkyl shifts. The stability of the resulting carbocations and the stereoelectronic requirements of the migrating groups dictate the final structure of the natural product. Computational studies have been instrumental in elucidating these complex reaction pathways, suggesting the involvement of non-classical carbocations in some instances. researchgate.netnih.gov

Reactivity Profiles of the Bicyclo[3.2.1]octane Core and its Functionalized Forms

The reactivity of the bicyclo[3.2.1]octane core is largely influenced by its rigid conformation and inherent ring strain. Reactions at the bridgehead positions are particularly interesting from a mechanistic standpoint, as they can lead to the formation of unstable carbocations and subsequent rearrangements.

The deamination of amines, particularly bridgehead amines like bicyclo[3.2.1]octan-1-amine, provides a valuable method for generating carbocations and studying their subsequent fate. acs.orgorganic-chemistry.org The reaction is typically initiated by treatment with nitrous acid, which converts the amine into a diazonium salt. This intermediate is highly unstable and readily loses nitrogen gas to form a carbocation. rsc.org

In the case of this compound, the resulting bridgehead carbocation would be highly strained and reactive. The deamination of other amines within the bicyclo[3.2.1]octane system, such as the 2-amino derivatives, has been studied in detail and provides insight into the nature of the carbocationic intermediates. rsc.org These studies have shown that the initial products of the fragmentation of the diazo-intermediates are classical carbocations. rsc.org These classical ions can then be trapped by nucleophiles, undergo rearrangement to isomeric classical carbocations, or rearrange to more stable non-classical carbocations. rsc.orgsemanticscholar.org

The product distribution from these deamination reactions is often different from that observed in the solvolysis of the corresponding tosylates, suggesting that the initially formed carbocations in deamination are "hotter" or less stabilized by the counter-ion and solvent compared to those formed in solvolysis. rsc.org The symmetrical and unsymmetrical non-classical carbocations, once formed, tend to give product ratios that are largely independent of their origin. rsc.org The study of these ion intermediates is crucial for understanding the complex potential energy surfaces of these bicyclic systems and for predicting the outcomes of reactions that proceed through such species. nih.gov

While the bicyclo[3.2.1]octane core is relatively stable, under certain conditions, it can undergo ring-opening reactions. These reactions are typically promoted by acids or electrophiles and proceed through carbocationic intermediates. The relief of ring strain is a major driving force for these transformations. There is, however, a scarcity of literature on the ring-opening of the parent bicyclo[3.2.1]octane system initiated by a nucleophilic attack at a bridgehead position. ucl.ac.uk

An analogous system, the tricyclo[3.2.1.02,7]octane framework, can undergo an acid-catalyzed nucleophilic addition to the cyclopropyl (B3062369) ketone moiety, resulting in the formation of the bicyclo[3.2.1]octane system. This reaction proceeds via the protonation of the ketone, followed by the opening of the cyclopropane (B1198618) ring to form a carbocation, which is then trapped by a nucleophile. nih.gov

Skeletal rearrangements of related oxygenated bicyclic systems, such as 6,8-dioxabicyclo[3.2.1]octan-4-ols, have also been observed. beilstein-journals.org Treatment of these compounds with thionyl chloride or under Appel conditions can induce a rearrangement to a 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring system. beilstein-journals.org These reactions highlight the propensity of these constrained bicyclic systems to undergo rearrangements to relieve strain or to form more stable intermediates. While not direct examples of the ring-opening of the carbocyclic bicyclo[3.2.1]octane core, they provide valuable insights into the types of transformations that can be expected in these rigid molecular architectures.

Structural Characterization and Conformational Analysis

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the covalent structure, configuration, and preferred conformation of bicyclic amines in both solution and solid states.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is a powerful tool for characterizing the structure of azabicyclo[3.2.1]octane derivatives in solution. researchgate.net Analysis of chemical shifts, coupling constants, and through-space interactions (e.g., via Nuclear Overhauser Effect, NOE) allows for the detailed mapping of atomic connectivity and spatial arrangement. researchgate.netresearchgate.net

In studies of 3-methyl-3-azabicyclo[3.2.1]octan-8-ols, ¹H and ¹³C NMR data revealed that the bicyclic system predominantly adopts a chair-envelope conformation in a CDCl₃ solution. researchgate.net In this arrangement, the six-membered piperidine (B6355638) ring assumes a distorted chair conformation, while the five-membered ring adopts an envelope shape flattened at the C8 position. researchgate.net The orientation of substituents, such as the N-CH₃ group, can also be determined; in this case, it was found to be in an equatorial position relative to the chair ring. researchgate.net

Similarly, for 3-biaryl-8-oxa-bicyclo[3.2.1]octane derivatives, diagnostic ¹H NMR signals for the bicyclic skeleton protons have been well-characterized. For instance, the bridgehead proton H₁ typically appears as a doublet, while H₅ is observed as a multiplet. nih.gov The specific chemical shifts and coupling patterns are sensitive to the stereochemistry and substitution on the bicyclic frame. nih.gov

Table 1: Representative ¹H NMR Spectroscopic Data for Protons on a Substituted 8-oxabicyclo[3.2.1]octene Skeleton. nih.gov

ProtonChemical Shift (δ ppm)Multiplicity
H₁4.97-5.01d
H₅4.65-4.68m
H₄β2.98-3.09dd
H₄α2.08-2.18d

Note: Data is for 2-carbomethoxy-3-(4-heteroaryl)-8-oxa-[3.2.1]octene systems and serves as an example of skeletal proton assignments.

Single-crystal X-ray diffraction provides unambiguous confirmation of the molecular structure in the solid state, including absolute stereochemistry, bond lengths, and bond angles. nih.govgoogle.com This technique has been crucial in validating the conformational preferences of bicyclo[3.2.1]octane systems suggested by NMR and computational studies.

For example, the crystal structure of (1R,4R,5S)-heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane confirmed the precise stereochemistry and solid-state conformation, which had been previously suggested by 2D NOESY NMR experiments. nih.gov In another study on 3-phenethyl-3-azabicyclo[3.2.1]octan-8-α-ol, X-ray analysis revealed a chair-envelope conformation for the bicyclic system, with both the hydroxyl and phenethyl groups occupying equatorial positions relative to the piperidine ring. researchgate.net This analysis also identified intermolecular hydrogen bonding (O-H···N) that stabilizes the crystal structure. researchgate.net The detailed geometric parameters obtained from such studies are invaluable for benchmarking computational models. mdpi.com

Computational and Theoretical Chemistry Investigations

Computational chemistry offers powerful tools to investigate the geometric structures, relative energies, and conformational dynamics of molecules, providing insights that complement experimental data.

Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting molecular properties. DFT calculations are employed to optimize molecular geometries, calculate relative energies of different isomers and conformers, and simulate vibrational spectra. mdpi.comneuroquantology.com

Studies on the parent hydrocarbon, bicyclo[3.2.1]octane, have shown it to be the most stable among fifteen C₈H₁₄ isomers, confirming the inherent thermodynamic stability of this bridged-ring system. atlantis-press.com DFT calculations using the B3LYP functional with various basis sets (e.g., 6-31G*, 6-311G+**) have been effective in optimizing geometries and evaluating thermochemical parameters like enthalpy and Gibbs free energy for these isomers. neuroquantology.comrroij.com For substituted systems, DFT has been used to compare calculated geometric parameters (bond lengths, angles) with experimental data from X-ray crystallography, showing good agreement. mdpi.com For instance, in a study of 3,3′-ethane-1,2-diyl-bis-1,3,5-triazabicyclo[3.2.1]octane (ETABOC), DFT-calculated values were found to be closer to the experimental crystal structure data than those obtained by the Hartree-Fock (HF) method. mdpi.com

Table 2: Comparison of Selected Experimental and DFT-Calculated Bond Angles (°) for an ETABOC Derivative. mdpi.com

AngleExperimental (X-ray)Calculated (DFT/B3LYP)
C1-N1-C5100.5107.5
C1-N1-C6107.4110.1
C5-N1-C6110.6111.9

Molecular mechanics (MM) force fields, such as MM3 and MM4, offer a computationally efficient method for exploring the conformational landscape of molecules. acs.orgnih.govsemanticscholar.org These classical methods are particularly useful for larger molecules and for performing dynamic simulations to understand molecular flexibility. The MM3 force field has been specifically parameterized for aliphatic amines, allowing for the calculation of structures and energies. acs.org

While direct MM studies on Bicyclo[3.2.1]octan-1-amine are not prominent in the literature, the methodology is well-suited for such analysis. The process involves using a force field to calculate the potential energy of a molecule as a function of its atomic coordinates. By systematically searching for energy minima, different stable conformations and the energy barriers between them can be identified. This approach has been successfully applied to various saturated azacycles to study their intramolecular dynamics. nih.gov For complex molecules containing flexible fragments, molecular mechanics can effectively predict the most probable conformations. nih.gov

In azabicyclic systems, the nitrogen atom can undergo inversion, leading to stereoisomers known as invertomers. The energy barrier to this inversion and the relative stability of the resulting invertomers are highly dependent on the steric and electronic environment imposed by the bicyclic framework. nih.govbiu.ac.il

In N-bridged bicyclic amines like the tropane (B1204802) (8-azabicyclo[3.2.1]octane) system, nitrogen inversion-rotation (NIR) barriers are often high enough to be studied by dynamic NMR (DNMR) spectroscopy. nih.govresearchgate.net Studies have shown that NIR barriers increase as the ring size of the bicyclic system decreases. nih.govbiu.ac.il The height of these barriers is primarily determined by the geometry of the Cα-N-Cα fragment and the energy of the nitrogen lone pair and adjacent σ-orbitals. nih.govbiu.ac.il In N-methyl-1,4-dihydronaphthalen-1,4-imines, a related rigid system, the inversion at nitrogen is slow enough to be observed by ¹H NMR, allowing for the measurement of invertomer ratios. le.ac.uk The study of N-chloro-derivatives of these systems, which have very high inversion barriers (>95 kJmol⁻¹), even permitted the investigation of the separate chemical reactivity of each invertomer. le.ac.uk This phenomenon highlights how the rigid bicyclic structure can lock the nitrogen into a specific configuration, profoundly influencing the molecule's properties and reactivity.

Derivatization and Functionalization Strategies for Bicyclo 3.2.1 Octan 1 Amine Scaffolds

Synthesis of Polysubstituted Bicyclo[3.2.1]octane Derivatives

The construction of polysubstituted bicyclo[3.2.1]octane frameworks can be achieved through several elegant synthetic strategies that build the core structure with multiple functional groups in place. These methods often employ cascade or domino reactions to rapidly increase molecular complexity.

One prominent approach is the use of organocatalyzed domino reactions . For instance, the domino Michael-aldol reaction between cyclic 1,3-ketoesters and β,γ-unsaturated esters or amides, catalyzed by chiral amines, can produce highly functionalized bicyclo[3.2.1]octanes with good diastereoselectivities and enantioselectivities. nih.gov Similarly, a domino Michael–Henry reaction between nitroalkenes and cyclohexane-1,2-dione, catalyzed by quinine-derived thioureas, provides an enantioselective route to the bicyclo[3.2.1]octane unit. ehu.es

Another innovative method is the iodine-induced cyclization and oxidation of allylic alcohols . This disproportionation-inspired strategy allows for the construction of highly functionalized bicyclo[3.2.1]octanes through the formation of six new bonds in a single pot, starting from readily available precursors. researchgate.netrsc.org

Cascade reactions initiated from simple starting materials also provide efficient access to polysubstituted systems. A notable example is the reaction of furfural (B47365) with secondary amines and isopropyl cyanoacetate, which leads to the formation of diisopropyl 8-(dialkylamino)-2,4-dicyano-3-(2-furyl)-6-oxobicyclo[3.2.1]octane-2,4-dicarboxylates. researchgate.net This process involves the formation of a Stenhouse salt, followed by a Nazarov-type 4π-electrocyclization and subsequent Michael addition and carbocyclization. researchgate.net

Furthermore, the double Michael addition (DMA) of carbon nucleophiles to 7-membered cyclic dienones is an expedient method for synthesizing 8-disubstituted bicyclo[3.2.1]octane-3-ones, offering good control over the stereochemistry of the bridged center. nih.gov

MethodKey FeaturesStarting MaterialsCatalyst/Reagent
Organocatalyzed Domino ReactionsHigh stereoselectivity, rapid complexity building.Cyclic ketoesters, unsaturated esters/amides, nitroalkenes.Chiral amines, thioureas.
Iodine-Induced CyclizationForms six new bonds in one pot.Allylic alcohols.Iodine, DMSO.
Cascade ReactionOne-pot synthesis from simple precursors.Furfural, secondary amines, cyanoacetate.Base-mediated.
Double Michael AdditionGood stereocontrol at the bridged center.Carbon nucleophiles, cyclic dienones.Base-mediated.

Introduction of Heteroatoms: Azabicyclo[3.2.1]octanes and Oxabicyclo[3.2.1]octanes

Introducing nitrogen or oxygen into the bicyclo[3.2.1]octane skeleton creates aza- and oxabicyclic analogues, which are prevalent in natural products and pharmaceuticals. The 8-azabicyclo[3.2.1]octane core, for example, is the central structure of tropane (B1204802) alkaloids. researchgate.net

Azabicyclo[3.2.1]octanes can be synthesized through various intramolecular cyclization strategies. For instance, the 2-azabicyclo[3.2.1]octane scaffold is often assembled via nucleophilic attack and cyclization starting from cyclopentane (B165970) or piperidine (B6355638) derivatives. researchgate.net Palladium-catalyzed intramolecular cyclization of appropriate precursors is another powerful method to form the 2-azabicyclo[3.2.1]octan-3-one core. researchgate.net Phenylselenyl-induced cyclization has also been employed to create these nitrogen-containing bicycles. researchgate.net Furthermore, intramolecular cascade cyclizations provide a transition-metal-free pathway to diaza-oxabicyclo[3.2.1]octanes. latrobe.edu.au

Oxabicyclo[3.2.1]octanes are also accessible through several synthetic routes. A multi-step process involving the TiCl₄-mediated activation of 3-alkoxycyclobutanones and their subsequent reaction with allenylsilanes stereoselectively produces 8-oxabicyclo[3.2.1]octan-3-ones. nih.gov Tandem reactions, such as a C–H oxidation/oxa- researchgate.netresearchgate.net Cope rearrangement/aldol (B89426) cyclization of allylic silyl (B83357) ethers, have been developed for the synthesis of 8-oxabicyclo[3.2.1]octanes. nih.gov Additionally, Stille and Suzuki cross-coupling protocols have been utilized to synthesize 3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters, which can be subsequently reduced to the saturated oxabicyclic system. researchgate.net

Incorporation of Bicyclo[3.2.1]octane Framework into Amino Acid Derivatives

Incorporating the rigid bicyclo[3.2.1]octane scaffold into amino acids yields conformationally constrained analogues that are valuable tools in peptide and peptidomimetic research. These constrained amino acids can enforce specific secondary structures, such as β-turns, and can act as dipeptide isosteres.

The synthesis of 3-azabicyclo[3.2.1]octane β-amino esters has been achieved starting from norbornene β-amino acids. researchgate.netnih.gov The key steps involve the dihydroxylation of the norbornene double bond, followed by oxidative cleavage with NaIO₄ to form a dialdehyde, which then undergoes reductive amination to close the 3-azabicyclo[3.2.1]octane ring. researchgate.netnih.gov

A rigid δ-amino acid based on a 3-aza-6,8-dioxabicyclo[3.2.1]octane scaffold, which acts as a Gly-Asn dipeptide mimetic, has been synthesized. nih.gov The synthesis involves the condensation of glycidol (B123203) and tartaric acid derivatives, followed by an intramolecular trans-acetalization to form the bicyclic core. nih.gov

Furthermore, 8-azabicyclo[3.2.1]octane-1-carboxylic acid , a constrained proline analogue, has been synthesized from readily available starting materials, demonstrating the utility of this scaffold in creating non-proteinogenic residues for peptide design. latrobe.edu.au Derivatives of 2-azabicyclo[3.2.1]octane have also been prepared and utilized as organocatalysts in asymmetric aldol reactions. nih.gov

Stereochemical Control in Functionalization Reactions

Achieving stereochemical control is crucial in the synthesis and functionalization of bicyclo[3.2.1]octane scaffolds, as the biological activity of the resulting molecules is often highly dependent on their three-dimensional structure.

Asymmetric synthesis of the bicyclic core itself is a primary strategy for ensuring stereochemical purity. Palladium-catalyzed asymmetric tandem Heck/carbonylation desymmetrization of cyclopentenes is a powerful method for constructing chiral bicyclo[3.2.1]octanes with one all-carbon quaternary and two tertiary stereocenters in high diastereo- and enantioselectivities. latrobe.edu.au Organocatalysis also plays a significant role; for example, domino Michael-aldol reactions can be catalyzed by chiral organocatalysts to produce polysubstituted chiral bicyclo[3.2.1]octanes with good stereocontrol. ucl.ac.uk

Diastereoselective reactions are also employed to control the stereochemistry of functionalization. Intramolecular [3+2] nitrone cycloaddition reactions have been developed for the highly regio- and diastereoselective synthesis of complex bicyclo[3.2.1]octane scaffolds. researchgate.netnih.gov Additionally, the palladium-catalyzed rearrangement of functionalized 2-vinyl-2,3,3a,4,5,6-hexahydro-2,3-benzofurans can proceed with high stereospecificity to yield exclusively endo-configured bicyclo[3.2.1]octan-8-ones. nih.gov

For the 8-azabicyclo[3.2.1]octane system, which is central to tropane alkaloids, numerous enantioselective approaches have been developed. These methodologies often focus on achieving stereochemical control during the formation of the bicyclic architecture itself or through a desymmetrization process starting from achiral tropinone (B130398) derivatives. nih.govrsc.org

Synthesis of Fluorinated Bicyclo[3.2.1]octane Scaffolds

The introduction of fluorine into organic molecules can significantly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, binding affinity, and lipophilicity. Consequently, the synthesis of fluorinated bicyclo[3.2.1]octane scaffolds is of great interest in medicinal chemistry.

One effective strategy involves the electrophilic fluorination of a pre-formed bicyclic system. After constructing polysubstituted bicyclo[3.2.1]octane derivatives via a tandem Michael-Aldol reaction, the resulting bicyclic ketols can be converted to their silyl enol ethers. Subsequent reaction with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), can introduce a fluorine atom into the scaffold with high stereoselectivity. nih.gov

Another potential approach is deoxofluorination . Although demonstrated on a related bicyclo[3.2.0]heptane system, the deoxofluorination of a bicyclic keto ester using reagents like diethylaminosulfur trifluoride (DAST) to produce gem-difluoro derivatives represents a viable strategy that could be adapted to the bicyclo[3.2.1]octane framework. researchgate.net Nucleophilic fluorination has also been reported as a method to introduce fluorine into bicyclic systems, for example, in the synthesis of precursors for PET imaging agents. latrobe.edu.au

Synthesis of Bridged Bicyclic Sultams

Bridged bicyclic sultams are a class of sulfonamide derivatives with rigid, three-dimensional structures that are of interest in medicinal chemistry. The synthesis of sultams based on the bicyclo[3.2.1]octane framework involves the formation of a sulfonamide ring fused to the bicyclic core.

A practical synthesis of 1-azathiabicyclo[3.2.1]octane skeletons, which are a type of bridged bicyclic sultam, has been achieved through the direct twofold inter/intramolecular alkylation of monocyclic sultams with α,ω-dihalides. latrobe.edu.au This method provides a straightforward route to these complex heterocyclic systems.

Another general approach involves the intramolecular cyclization of sulfonamide precursors. For example, saturated aminoheterocycles bearing a sulfonyl fluoride (B91410) group can undergo cyclization to form bridged bicyclic sultams. researchgate.net Furthermore, the intramolecular cyclization of α-sulfonamido radicals onto double or triple bonds represents a direct method for synthesizing bridgehead sultams, which are otherwise difficult to access. nih.gov These radical-based methods capitalize on the propensity of α-sulfonyl radicals to undergo 5-exo and 6-exo ring closures. nih.gov

Applications in Complex Molecule Synthesis and Catalysis

Bicyclo[3.2.1]octan-1-amine as a Versatile Chiral Scaffold in Asymmetric Synthesis

The bicyclo[3.2.1]octane skeleton is a privileged scaffold in asymmetric synthesis, providing a rigid framework that allows for precise control of stereochemistry. nih.gov When substituted with a primary amine at the bridgehead position, as in this compound, this scaffold can be utilized to direct the stereochemical outcome of chemical reactions. The constrained nature of the bicyclic system reduces conformational flexibility, which is a significant advantage in designing stereoselective transformations. acs.org

Chiral derivatives of the bicyclo[3.2.1]octane framework are instrumental in asymmetric synthesis, where they can be employed as chiral auxiliaries or as starting materials for the synthesis of enantiomerically pure compounds. rsc.orgacs.org The amine functionality in this compound can be readily derivatized to introduce other functional groups or to attach the scaffold to a prochiral substrate. This allows the inherent chirality of the bicyclic system to influence the formation of new stereocenters.

The development of organocatalytic methods has further highlighted the utility of chiral bicyclic scaffolds. nih.govresearchgate.net Chiral amines, in particular, are a cornerstone of organocatalysis, and the rigid structure of this compound makes it an attractive candidate for the design of novel organocatalysts. These catalysts can be employed in a variety of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions, to produce enantioenriched products. nih.gov

Utilization in Total Synthesis of Complex Natural Products and Bioactive Molecules

The bicyclo[3.2.1]octane motif is a common structural feature in a wide array of biologically active natural products. derpharmachemica.com Consequently, synthetic strategies that can efficiently construct this bicyclic system are of great interest to the scientific community. This compound and its derivatives can serve as key intermediates in the total synthesis of such complex molecules. acs.orgrsc.orgacs.org

The rigid framework of the bicyclo[3.2.1]octane system allows for the precise spatial arrangement of functional groups, which is often crucial for the biological activity of natural products. Synthetic routes that incorporate this scaffold can therefore provide access to molecules with well-defined three-dimensional structures.

A significant application of the bicyclo[3.2.1]octane framework is in the synthesis of terpenoids and alkaloids. researchgate.net Many of these natural products possess the bicyclo[3.2.1]octane core structure and exhibit a range of biological activities.

Tropane (B1204802) Alkaloids: The 8-azabicyclo[3.2.1]octane core is the defining structural feature of tropane alkaloids, a class of compounds with significant medicinal applications. acs.orgrsc.orgehu.es Synthetic approaches to these molecules often rely on the construction of this bicyclic scaffold. rsc.orgehu.es While not a direct precursor, the principles of synthesizing and functionalizing the carbo- and heterocyclic bicyclo[3.2.1]octane systems are closely related. The stereoselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold is a key challenge that has been addressed through various methodologies, including desymmetrization of tropinone (B130398) derivatives and enantioselective cycloaddition reactions. ehu.es

ent-Kaurenoid Diterpenes: The bicyclo[3.2.1]octane moiety is also a key structural component of ent-kauranoid diterpenes. acs.orgfao.orgnih.gov These tetracyclic natural products often exhibit interesting biological activities. The synthesis of the bicyclo[3.2.1]octane portion of these molecules is a critical step in their total synthesis. acs.org Strategies such as oxidative cyclization and radical annulation have been employed to construct this bridged ring system. acs.orgfao.org

The following table summarizes some natural products containing the bicyclo[3.2.1]octane scaffold and their biological relevance.

Natural Product ClassCore StructureRepresentative ExamplesBiological Relevance
Tropane Alkaloids 8-Azabicyclo[3.2.1]octaneCocaine, Atropine, ScopolamineNeurologically active, used in medicine. acs.orgehu.es
ent-Kaurenoid Diterpenes Bicyclo[3.2.1]octaneTrichorabdal A, Longikaurin EAntitumor and antibacterial properties. acs.orgresearchgate.net

Role as Building Blocks in Organic Synthesis

Functionalized bicyclo[3.2.1]octane derivatives, including this compound, are valuable building blocks in organic synthesis. researchgate.net Their rigid, three-dimensional structures can be used to introduce conformational constraint and stereochemical complexity into larger molecules. nih.gov The presence of the amine group in this compound provides a handle for further functionalization, allowing it to be incorporated into a variety of molecular targets.

These building blocks can be used to construct complex polycyclic systems, including those found in natural products and medicinally relevant compounds. researchgate.net The predictable stereochemistry of the bicyclo[3.2.1]octane framework makes it an attractive starting point for the synthesis of molecules with multiple stereocenters.

Applications in Organocatalysis and Ligand Design for Catalytic Systems

The development of asymmetric catalysis has been a major focus of modern organic chemistry, and the design of effective chiral catalysts and ligands is central to this field. The rigid and well-defined structure of the bicyclo[3.2.1]octane scaffold makes it an excellent platform for the development of new organocatalysts and ligands for metal-catalyzed reactions. nih.gov

Chiral amines derived from the bicyclo[3.2.1]octane framework can function as organocatalysts for a range of asymmetric transformations. nih.gov The steric environment created by the bicyclic scaffold can effectively control the facial selectivity of reactions, leading to high enantioselectivities.

Furthermore, the amine functionality of this compound can be used to coordinate to metal centers, making it a suitable building block for the synthesis of chiral ligands. These ligands can then be used in a variety of metal-catalyzed asymmetric reactions, such as hydrogenations, cross-coupling reactions, and cycloadditions. The rigid backbone of the ligand can enforce a specific geometry around the metal center, which is often key to achieving high levels of stereocontrol. acs.org

The following table provides an overview of the applications of bicyclo[3.2.1]octane derivatives in catalysis.

Application AreaRole of Bicyclo[3.2.1]octane ScaffoldExamples of Transformations
Organocatalysis Chiral scaffold for amine-based catalysts. nih.govAsymmetric Michael additions, Aldol reactions. nih.gov
Ligand Design Rigid backbone for chiral ligands in metal catalysis.Asymmetric hydrogenation, Palladium-catalyzed cross-coupling. acs.org

Conceptual Frameworks in Medicinal Chemistry Research Leveraging Bicyclo 3.2.1 Octan 1 Amine Scaffolds

Design Principles for 3D-Structural Diversity in Drug Discovery

The principle of increasing three-dimensional (3D) structural diversity is a key strategy in modern drug discovery, often termed "escaping from flatland." acs.org This approach moves away from traditional planar, aromatic molecules towards more complex, saturated, sp³-rich scaffolds. The bicyclo[3.2.1]octane core is an exemplary scaffold in this regard, offering a well-defined and rigid 3D geometry. rsc.org This inherent three-dimensionality allows for a more precise spatial arrangement of functional groups, enabling chemists to explore new regions of chemical space and interact with biological targets in ways that flat molecules cannot. rsc.org

The medicinal and biological effects of azabicyclo[3.2.1]octane derivatives are often derived from their structural similarity to bioactive alkaloids such as cocaine and morphine, while the bicyclic backbone provides significant conformational rigidity, a crucial feature in medicinal chemistry. rsc.org The inclusion of the bicyclo[3.2.1]octane framework is a deliberate design choice to generate novel molecules with improved pharmacological profiles by leveraging its defined stereochemistry and rigid structure. mdpi.com This scaffold is present in numerous natural products with significant biological activities, further underscoring its importance as a source of structural diversity for drug design. mdpi.com

Conformational Restriction and its Impact on Ligand Design

Conformational restriction is a powerful tactic in medicinal chemistry used to enhance the potency, selectivity, and metabolic stability of a lead compound. researchgate.net Flexible molecules must adopt a specific, energetically unfavorable conformation to bind to a receptor, a process associated with an entropic penalty. By incorporating a rigid scaffold like bicyclo[3.2.1]octane, the molecule is "pre-organized" into a bioactive conformation, reducing the entropic cost of binding and potentially leading to a significant increase in affinity and potency. acs.orgresearchgate.net

A compelling example of this principle is the strategic replacement of a flexible piperidine (B6355638) ring with a more conformationally rigid 8-azabicyclo[3.2.1]octane core in a series of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors. This modification was found to be highly beneficial, resulting in an approximately 5-fold boost in potency. acs.org The improved activity was attributed to the minimization of the entropic penalty of binding. acs.org Similarly, the synthesis of amino acids incorporating the 3-azabicyclo[3.2.1]octane skeleton is pursued to confer conformational rigidity, a valuable attribute for creating peptides and peptidomimetics with defined secondary structures. uni-regensburg.de

Compound SeriesModificationImpact on ActivityReference
NAAA InhibitorsReplacement of piperidine with 8-azabicyclo[3.2.1]octane~5-fold increase in potency acs.org
PeptidomimeticsIncorporation of 3-azabicyclo[3.2.1]octane amino acidsIntroduction of conformational rigidity uni-regensburg.de

Exploration of Chemical Space with Bridged Bicyclic Systems

The universe of all possible drug-like molecules, or "chemical space," is vast and largely unexplored. chemrxiv.org Bridged bicyclic systems, including the bicyclo[3.2.1]octane scaffold, serve as critical tools for navigating and expanding the accessible chemical space for drug discovery. These scaffolds provide a robust framework for creating libraries of sp³-rich molecules with diverse and well-defined 3D shapes. rsc.org

The synthesis of various bicyclo[m.n.k]alkane derivatives, with bicyclo[3.2.1]octane being a prominent member, is a key strategy for generating novel building blocks for medicinal chemistry. chemrxiv.org These efforts aim to move beyond the limited diversity of commercially available scaffolds and introduce novel cores into drug discovery programs. The normorphan (6-azabicyclo[3.2.1]octane) skeleton, for instance, is considered particularly attractive for exploring new chemical space due to its high fraction of sp³ hybridized carbon atoms (Fsp³), rigidity, and low molecular weight. researchgate.net By systematically functionalizing such scaffolds, chemists can generate compound libraries with novel properties and the potential to interact with new biological targets.

Bioisosteric Applications of the Bicyclo[3.2.1]octane Scaffold (e.g., Benzene (B151609) Bioisosteres)

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of drug optimization. Saturated polycyclic scaffolds are increasingly used as bioisosteres for flat aromatic rings like benzene. nih.govbeilstein-journals.org This "saturate-and-replace" strategy can lead to significant improvements in a compound's physicochemical properties, such as increased aqueous solubility and enhanced metabolic stability, without sacrificing potency. researchgate.net

While bicyclo[1.1.1]pentane and bicyclo[2.2.2]octane are well-studied benzene bioisosteres, the bicyclo[3.2.1]octane framework also serves as a promising isostere for benzene and other cycloalkane rings. chemrxiv.orgnih.gov The defined exit vectors of substituents placed on the bicyclo[3.2.1]octane core can mimic the spatial arrangement of ortho-, meta-, or para-substituents on a phenyl ring. beilstein-journals.org The synthesis of functionalized bicyclo[3.2.1]octane building blocks, such as amino esters and carboxylic acids, provides the necessary tools for medicinal chemists to perform these bioisosteric replacements in drug candidates. chemrxiv.org Beyond serving as a benzene mimic, bicyclo[3.2.1]octane-based scaffolds have also been developed as constrained dipeptide isosteres and mimetics of β-turns in peptides. researchgate.net

Original MoietyBioisosteric ReplacementPotential AdvantagesReference(s)
Benzene RingBicyclo[3.2.1]octaneImproved solubility, metabolic stability chemrxiv.orgresearchgate.net
Dipeptide3-Aza-6,8-dioxa-bicyclo[3.2.1]octaneConformational constraint, mimics β-turns researchgate.net

Normorphan Scaffold and its Derivatives in Pharmaceutical Research

The Normorphan scaffold, systematically named 6-azabicyclo[3.2.1]octane, is a specific and highly valuable derivative within this compound family. researchgate.net Its rigid, three-dimensional structure and high sp³ carbon fraction make it an especially attractive building block in pharmaceutical research. researchgate.net The normorphan core is not merely a synthetic curiosity; it forms the fundamental backbone of several natural products and is a key subunit in numerous complex alkaloids, including certain D-normorphinans and C-norbenzomorphans. researchgate.net

The utility of the normorphan scaffold lies in its ability to serve as a 3D building block for creating lead-like compound libraries with favorable physicochemical properties. researchgate.net Its defined structure allows for the precise placement of substituents, enabling detailed structure-activity relationship (SAR) studies. Research efforts have focused on developing efficient synthetic routes to functionalized normorphan cores that can be readily incorporated into drug discovery programs. researchgate.net The resulting derivatives are investigated for a wide range of potential therapeutic applications, leveraging the unique conformational and stereochemical features imparted by the rigid bicyclic system.

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of bicyclic amines, including the bicyclo[3.2.1]octane scaffold, is undergoing a transformation driven by the principles of green chemistry. Future research will prioritize methodologies that are not only efficient and high-yielding but also environmentally benign.

Organocatalysis and Photocatalysis: Recent years have seen a surge in the use of organocatalysis for the construction of bicyclo[3.2.1]octane systems. These methods offer a metal-free alternative to traditional catalysts, reducing toxic waste and often providing high stereoselectivity. Future work will likely focus on developing organocatalytic domino reactions that can construct the bicyclo[3.2.1]octan-1-amine core in a single, atom-economical step.

Photocatalysis, utilizing visible light as a renewable energy source, is another promising avenue. Light-driven reactions can enable transformations that are difficult to achieve with conventional thermal methods, often under milder conditions. The development of photochemical strategies for the direct amination of bicyclo[3.2.1]octane precursors or for novel cyclization reactions to form the scaffold represents a key area of future research.

MethodKey FeaturesFuture Research Direction
Organocatalysis Metal-free, high stereoselectivity, reduced environmental impact.Development of one-pot domino reactions for direct synthesis of this compound.
Photocatalysis Uses visible light, mild reaction conditions, enables unique transformations.Designing direct photochemical amination and novel cyclization strategies.
Chemoenzymatic Synthesis High selectivity, environmentally friendly (aqueous media, mild conditions).Integration of enzymatic steps with flow chemistry for automated, scalable synthesis.
Flow Chemistry Enhanced safety, scalability, precise reaction control, automation.Development of continuous flow processes for the multi-step synthesis of complex derivatives.

Chemoenzymatic and Flow Chemistry Approaches: The integration of biocatalysis is set to provide highly selective and sustainable routes to chiral bicyclic amines. Chemoenzymatic strategies, which combine the best of chemical and enzymatic synthesis, can offer efficient pathways to enantiomerically pure this compound derivatives. Ene reductases, for example, have been used to create bridged bicyclic nitrogen heterocycles in one-pot cascades.

Furthermore, the adoption of flow chemistry is anticipated to revolutionize the synthesis of these complex molecules. Continuous flow processes offer superior control over reaction parameters, enhance safety when dealing with hazardous intermediates, and allow for easier scalability compared to traditional batch methods. The development of multi-step, automated flow syntheses will be crucial for the efficient production of this compound and its analogues for various applications.

Advanced Computational Design of this compound Derivatives with Tailored Properties

The rigid bicyclo[3.2.1]octane scaffold serves as an excellent foundation for designing molecules with precisely controlled three-dimensional structures, a critical feature for interaction with biological targets. Advanced computational tools are becoming indispensable for accelerating the discovery and optimization of new this compound derivatives with specific, tailored properties.

Pharmacophore Modeling and Virtual Screening: Computational techniques such as pharmacophore modeling and virtual screening will be increasingly employed to design novel bioactive compounds based on the this compound core. By identifying the key structural features required for biological activity, researchers can rationally design libraries of virtual compounds for in silico screening against various biological targets, such as G-protein coupled receptors, enzymes, and ion channels. This approach significantly reduces the time and cost associated with traditional drug discovery by prioritizing the synthesis of compounds with the highest probability of success.

Structure-Activity Relationship (SAR) and In Silico ADMET Prediction: The development of detailed Structure-Activity Relationships (SAR) is crucial for optimizing the potency and selectivity of drug candidates. Computational methods will play a pivotal role in building predictive SAR models for this compound derivatives. Furthermore, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties will be integrated early in the design process to identify candidates with favorable drug-like profiles, thereby reducing late-stage attrition in drug development.

Computational ToolApplication in this compound ResearchExpected Outcome
Pharmacophore Modeling Identifying essential 3D structural features for biological activity.Rational design of new derivatives with enhanced potency and selectivity.
Virtual Screening High-throughput in silico testing of virtual compound libraries against biological targets.Rapid identification of promising lead compounds for synthesis and biological evaluation.
QSAR Studies Developing predictive models for biological activity based on molecular structure.Guiding the optimization of lead compounds to improve efficacy.
Molecular Docking Simulating the binding of derivatives to target proteins to understand interaction modes.Elucidating mechanisms of action and guiding structure-based design.
In Silico ADMET Predicting the pharmacokinetic and toxicological properties of designed molecules.Early identification of candidates with favorable drug-like properties.

Expanding the Scope of Bicyclo[3.2.1]octane Scaffolds in Materials Science and Supramolecular Chemistry

While the primary focus for bicyclic scaffolds has been in medicinal chemistry, their unique, rigid, and well-defined three-dimensional structures make them highly attractive building blocks for advanced materials and supramolecular assemblies.

Rigid Linkers in Porous Materials: The bicyclo[3.2.1]octane core, functionalized with appropriate coordinating groups derived from the amine, can serve as a rigid and geometrically defined linker for the construction of Metal-Organic Frameworks (MOFs) and other porous crystalline materials. The inherent rigidity of this scaffold can impart high thermal and mechanical stability to the resulting frameworks. Furthermore, the precise geometry of the bicyclo[3.2.1]octane unit allows for fine-tuning of pore size and shape, which is critical for applications in gas storage, separation, and catalysis.

Building Blocks for Supramolecular Assemblies: The directionality and rigidity of the this compound scaffold make it an ideal candidate for designing complex supramolecular structures. The amine group can be readily functionalized to introduce recognition motifs capable of forming predictable, non-covalent interactions, such as hydrogen bonds. This could enable the self-assembly of discrete molecular cages, capsules, or extended networks with potential applications in molecular recognition, encapsulation, and transport.

Monomers for Advanced Polymers: Incorporating the rigid bicyclo[3.2.1]octane unit into polymer backbones can lead to materials with enhanced thermal stability, improved mechanical properties, and controlled morphologies. The amine functionality provides a convenient handle for polymerization reactions. Polymers containing such rigid, three-dimensional structures are expected to exhibit unique properties compared to their more flexible aliphatic or aromatic counterparts, potentially finding use in high-performance plastics, membranes, or specialized optical materials.

Q & A

Q. What are the primary synthetic routes for bicyclo[3.2.1]octan-1-amine, and how can their efficiency be optimized?

Methodological Answer: Synthesis typically involves multistep organic reactions, such as cycloadditions or reductive amination of bicyclic ketones. For example, stereoselective synthesis of bicyclic amines can be achieved via chiral auxiliary-assisted alkylation (e.g., using (S)-1-phenylethyl groups to control stereochemistry) followed by hydrogenolysis . Optimization involves adjusting reaction parameters (temperature, solvent polarity, catalyst loading) and monitoring intermediates via NMR or HPLC. A key challenge is minimizing diastereomer formation; fractional crystallization or chiral chromatography may be required for purification.

Q. How can researchers validate the structural identity and purity of this compound derivatives?

Methodological Answer: Combined spectroscopic and chromatographic techniques are essential:

  • NMR : Compare chemical shifts (e.g., ¹H and ¹³C) to literature data for bicyclic systems, focusing on bridgehead protons (typically δ 1.5–2.5 ppm) and amine protons (δ 1.0–3.0 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : Resolve absolute stereochemistry, as demonstrated for bicyclo[3.2.1]octane derivatives in X-ray studies .
  • HPLC : Use chiral columns to assess enantiomeric excess (>95% purity is standard for publication) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation (GHS Category 2) .
  • Ventilation : Use fume hoods to avoid inhalation (GHS H335: respiratory irritation) .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent oxidation .

Advanced Research Questions

Q. How can contradictory stereochemical outcomes in this compound synthesis be resolved?

Methodological Answer: Contradictions often arise from competing reaction pathways (e.g., axial vs. equatorial attack in nucleophilic substitutions). To resolve these:

  • Perform DFT calculations to map transition states and predict dominant pathways.
  • Use dynamic NMR to study conformational equilibria and steric effects .
  • Compare experimental data (e.g., optical rotation, X-ray structures) with computational models . For example, conflicting diastereomer ratios in reductive amination may require adjusting solvent polarity to favor one transition state .

Q. What strategies enable the incorporation of this compound into spiro or polycyclic systems?

Methodological Answer:

  • Spiroannulation : React this compound with ketones or epoxides under acidic conditions to form spiro junctions (e.g., 8-azaspiro derivatives via ring-opening/cyclization) .
  • Cross-Coupling : Use Pd-catalyzed Suzuki-Miyaura reactions to attach aryl/heteroaryl groups at bridgehead positions .
  • Computational Screening : Apply molecular docking to predict steric compatibility in target systems (e.g., enzyme active sites) .

Q. How can researchers address discrepancies in reaction yields when scaling up this compound syntheses?

Methodological Answer:

  • Microfluidic Screening : Optimize reaction parameters (e.g., residence time, mixing efficiency) in automated microreactors before scaling to batch processes .
  • DoE (Design of Experiments) : Use factorial designs to identify critical variables (e.g., temperature, stoichiometry) affecting yield .
  • Kinetic Profiling : Monitor intermediates via inline FTIR or LC-MS to detect side reactions (e.g., over-reduction or oxidation) .

Guidance for Methodological Rigor

  • Literature Review : Use tools like OJOSE or Emolecules to cross-reference synthetic protocols and spectral data, avoiding non-peer-reviewed sources .
  • Ethical Reporting : Follow journal guidelines (e.g., Beilstein Journal) to detail experimental procedures and deposit raw data in repositories .
  • Peer Review : Pre-submission validation via platforms like ChemRxiv can identify gaps in stereochemical analysis or safety documentation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.